molecular formula C10H9NO3S B6267645 2-[4-(cyanomethanesulfinyl)phenyl]acetic acid CAS No. 1339720-45-4

2-[4-(cyanomethanesulfinyl)phenyl]acetic acid

Cat. No.: B6267645
CAS No.: 1339720-45-4
M. Wt: 223.2
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Description

2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid is a chemical compound with the molecular formula C₁₀H₉NO₃S. It is characterized by a phenyl ring substituted with a cyanomethanesulfinyl group and an acetic acid moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid typically involves the following steps:

  • Starting Material: The synthesis begins with 4-cyanobenzenesulfinic acid as the starting material.

  • Oxidation Reaction: The starting material undergoes an oxidation reaction to introduce the sulfinyl group.

  • Acetylation: The resulting compound is then acetylated to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the sulfinyl group to a sulfide.

  • Substitution: Substitution reactions can introduce different functional groups to the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Sulfide derivatives.

  • Substitution Products: Derivatives with different functional groups on the phenyl ring.

Scientific Research Applications

2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions, and the acetic acid moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid can be compared with other similar compounds, such as:

  • 4-Cyanobenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinyl group.

  • 2-(4-Methanesulfinylphenyl)acetic acid: Similar structure but without the cyano group.

  • 2-(4-Cyanophenyl)acetic acid: Similar structure but without the sulfinyl group.

Uniqueness: The presence of both the cyano and sulfinyl groups in this compound makes it unique compared to other similar compounds

Properties

CAS No.

1339720-45-4

Molecular Formula

C10H9NO3S

Molecular Weight

223.2

Purity

95

Origin of Product

United States

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